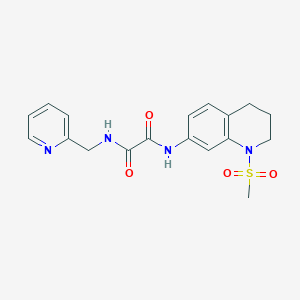
N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C18H20N4O4S. It contains a tetrahydroquinoline ring which is a seven-membered ring with one nitrogen atom, and an oxalamide group which is a functional group consisting of an amide group attached to a carbonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.224±0.06 g/cm3 and a predicted pKa of 11.32±0.46 .科学的研究の応用
Potential Therapeutic Effects
Anticancer Activity : Certain sulfonamide derivatives, including those with structural similarities to N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-2-ylmethyl)oxalamide, have been identified as potential anticancer agents. For instance, aromatic sulfonamides containing a condensed piperidine moiety have been shown to induce oxidative stress and glutathione depletion in various cancer cell lines, leading to cytotoxic effects in HT168 melanoma and K562 leukemia cells. These compounds demonstrate a promising avenue for cancer treatment through their ability to target oxidative stress pathways (Madácsi et al., 2013).
α1-Adrenergic Receptor Antagonism : Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and shown to act as α1-adrenergic receptor antagonists with uro-selective activity. This research suggests the potential use of these compounds in treating conditions like benign prostatic hyperplasia by selectively targeting α1-adrenergic receptors to relieve urinary symptoms without significantly impacting blood pressure (Rak et al., 2016).
5-HT6 Receptor Antagonism : N1-Azinylsulfonyl-1H-indoles, structurally related to the target compound, have been identified as potent and selective 5-HT6 receptor antagonists. These compounds have shown pro-cognitive and antidepressant-like properties in vivo, highlighting their potential application in treating cognitive disorders and depression (Zajdel et al., 2016).
Chemical Synthesis Applications
- Synthetic Methodologies : Research into the synthesis of complex molecules often involves the development of novel reactions that can efficiently construct molecular complexity. For instance, the cascade halosulfonylation of 1,7-enynes towards the synthesis of 3,4-dihydroquinolin-2(1H)-ones demonstrates an innovative approach to building densely functionalized structures through sulfonyl radical-triggered cyclization, highlighting the versatility of sulfonamide and related structures in synthetic organic chemistry (Zhu et al., 2016).
将来の方向性
特性
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-27(25,26)22-10-4-5-13-7-8-14(11-16(13)22)21-18(24)17(23)20-12-15-6-2-3-9-19-15/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODIAHNIOFJSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
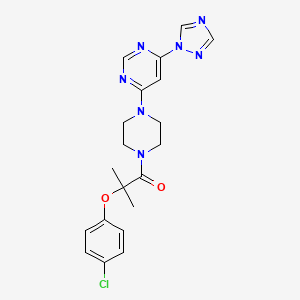
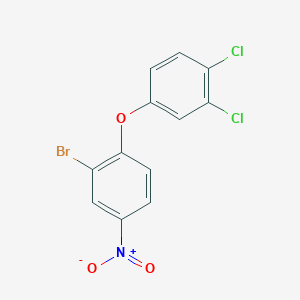
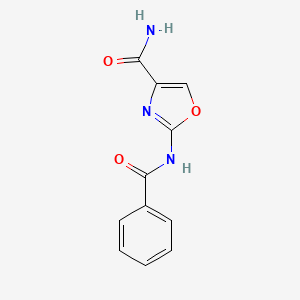

![3-((2,5-Dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2429131.png)
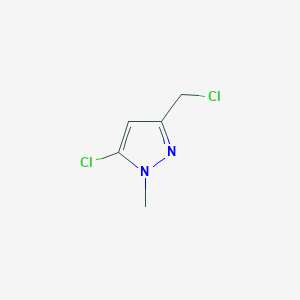
![3-(4-Bromophenyl)-1-(4-chloro-3-nitrobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2429133.png)


![2-amino-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2429137.png)
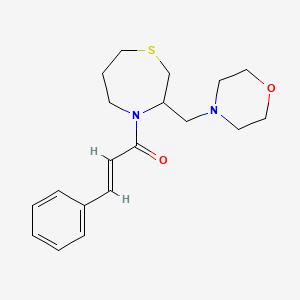
![1-[4-[4-(2-Chlorophenyl)-1,4-diazepane-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2429141.png)
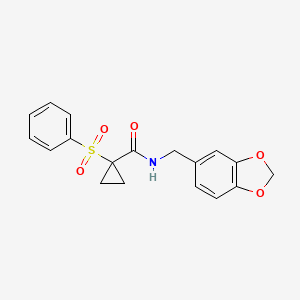
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone](/img/structure/B2429144.png)
